molecular formula C16H21N5OS B13375449 N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine

N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine

Cat. No.: B13375449
M. Wt: 331.4 g/mol
InChI Key: HZCMRHAWTKUFDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine is a heterocyclic compound that belongs to the class of triazolothiadiazinesThe unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development .

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

N-[[6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine

InChI

InChI=1S/C16H21N5OS/c1-4-20(5-2)11-14-17-18-16-21(14)19-15(23-16)12-8-7-9-13(10-12)22-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

HZCMRHAWTKUFDC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)OCC

Origin of Product

United States

Preparation Methods

The synthesis of N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine involves several steps. One common synthetic route includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides in the presence of a base such as potassium hydroxide. This reaction leads to the formation of the triazolothiadiazine core . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using refluxing ethanol and catalytic amounts of piperidine .

Chemical Reactions Analysis

N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine undergoes various chemical reactions, including:

Scientific Research Applications

N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects. The triazolothiadiazine core allows for specific interactions with target receptors, contributing to its bioactivity .

Comparison with Similar Compounds

N-{[6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N,N-diethylamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, making it a valuable compound for further research and development.

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